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4-Methylpyridine-3,5-diamine

Cat. No.: B13030373
M. Wt: 123.16 g/mol
InChI Key: MEYBZLXAZHNWDW-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Based Diamines in Heterocyclic Chemistry Research

The pyridine (B92270) ring is a foundational six-membered nitrogen-containing heterocycle that holds a privileged position in organic and medicinal chemistry. nih.govrsc.org As an isostere of benzene, the pyridine scaffold is a constituent of thousands of medicinally important compounds, including a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgresearchgate.net Its importance stems from a combination of factors: the nitrogen atom imparts polarity, provides a site for hydrogen bonding, enhances solubility, and influences the pharmacokinetic properties of drug molecules. nih.govnih.gov Pyridine and its derivatives are found in essential natural products like vitamins (niacin, pyridoxine) and coenzymes (NAD, NADP), as well as a vast array of synthetic therapeutic agents used to treat diseases ranging from cancer to tuberculosis. nih.govnih.govdovepress.com

Within the broad class of pyridine derivatives, pyridine-based diamines represent a particularly valuable subclass. The introduction of amino functional groups can significantly enhance a molecule's bioactivity. nih.gov These groups can act as hydrogen bond donors and acceptors, crucial for binding to biological targets like enzymes and receptors. nih.gov Furthermore, the amino groups serve as versatile synthetic handles, allowing for further chemical modifications to create libraries of compounds for drug discovery and development. lookchem.com Diaminopyridines are utilized as key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.com Their structural isomers, such as 2,6-diamino-4-methylpyridine and 6-methyl-3,4-pyridinediamine, have been identified as important reactants in the preparation of biologically active molecules. lookchem.comchemicalbook.com

Theoretical Significance of the 3,5-Diamine and 4-Methyl Substitution Pattern

The specific arrangement of substituents in 4-Methylpyridine-3,5-diamine—two amino groups at the 3 and 5 positions and a methyl group at the 4-position—confers distinct theoretical and chemical properties. The pyridine nitrogen atom is electron-withdrawing, which typically makes the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack, while the C3 and C5 positions are more prone to electrophilic substitution. nih.gov

In this compound, the two amino groups at the C3 and C5 positions act as powerful electron-donating groups through resonance. This effect significantly increases the electron density of the aromatic ring, counteracting the electron-withdrawing nature of the ring nitrogen. This heightened electron density modifies the ring's reactivity, particularly towards electrophiles. Concurrently, the methyl group at the C4 position provides a modest electron-donating effect via induction. The conjugate acid of 4-methylpyridine (B42270) has a higher pKa than pyridine itself, indicating increased basicity, a trait likely amplified by the two additional amino groups in this compound. wikipedia.org

This unique electronic profile suggests that the compound would have enhanced basicity compared to pyridine or mon-substituted aminopyridines. The substitution pattern also has significant steric and geometric implications. The diamine groups are positioned to potentially act as bidentate ligands in coordination chemistry, binding to a single metal center. The spatial arrangement of the nitrogen lone pairs—one on the pyridine ring and two on the exocyclic amino groups—makes it an interesting candidate for forming stable metal complexes. Theoretical studies on related substituted heterocycles, such as diaminopyrimidines, have shown that such substituent effects profoundly influence molecular orbitals (HOMO and LUMO), energy gaps, and dipole moments, which are critical determinants of chemical reactivity and physical properties. researchgate.net

Current Gaps and Future Research Trajectories for this compound

Despite its interesting theoretical characteristics, this compound appears to be a relatively under-explored compound in the scientific literature. While its existence is documented in chemical databases, dedicated studies on its synthesis, reactivity, and applications are scarce. nih.govnih.gov This lack of focused research represents a significant knowledge gap and highlights several potential trajectories for future investigation.

Future Research Directions:

Medicinal Chemistry: A primary avenue for future work is the exploration of this compound as a scaffold in medicinal chemistry. The diamine functionalities are ideal starting points for combinatorial synthesis to generate libraries of novel compounds. These derivatives could be screened for various biological activities, including as kinase inhibitors, receptor modulators, or antimicrobial agents to combat multidrug-resistant pathogens, a known application area for pyridine-based structures. nih.govjst.go.jp The strategy of incorporating pyridine units into existing drug frameworks to improve properties is a well-established approach that could be applied here. rsc.org

Coordination Chemistry and Catalysis: The compound's potential as a ligand for metal complexes is largely untapped. Research could focus on synthesizing and characterizing its complexes with various transition metals. These new coordination complexes could be investigated for catalytic activity, unique photophysical properties, or applications in materials science.

Polymer Science: Aromatic diamines are frequently used as monomers in the synthesis of high-performance polymers such as polyimides. Research has shown that incorporating pyridine units into polymer backbones can enhance thermal stability and solubility. researchgate.net this compound could be investigated as a novel monomer to create advanced materials with potentially superior properties.

Computational and Theoretical Chemistry: Further in-depth computational studies using Density Functional Theory (DFT) would be valuable. researchgate.net Such research could precisely predict the compound's electronic structure, reactivity, spectral properties, and potential interactions with biological macromolecules, thereby guiding and accelerating experimental work in medicinal and materials chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
IUPAC Name This compound
CAS Number 1261269-60-6
Topological Polar Surface Area 64.9 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Complexity 119
LogP (Predicted) 0.4

Source: PubChem CID 53485559 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B13030373 4-Methylpyridine-3,5-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

4-methylpyridine-3,5-diamine

InChI

InChI=1S/C6H9N3/c1-4-5(7)2-9-3-6(4)8/h2-3H,7-8H2,1H3

InChI Key

MEYBZLXAZHNWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1N)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Methylpyridine 3,5 Diamine

Strategic Approaches to Pyridine (B92270) Ring Functionalization for Diamination

The introduction of two amino groups meta to each other on a pyridine ring, particularly with a methyl group positioned between them, necessitates careful consideration of directing group effects and reaction conditions to achieve the desired regioselectivity.

Regioselective Introduction of Amino Groups at Positions 3 and 5

Achieving a 3,5-diamino substitution pattern on a pyridine ring is a complex task due to the deactivating nature of the ring nitrogen towards electrophilic substitution and the directing effects of existing substituents. Direct amination is often not feasible or results in low yields and mixtures of isomers. Therefore, indirect methods are typically employed. These strategies often involve the introduction of other functional groups that can be later converted to amino groups. For instance, nitration followed by reduction is a common approach. The directing effects of the pyridine nitrogen and any existing substituents on the ring play a crucial role in determining the position of nitration.

Considerations for Methyl Group Introduction at Position 4

The methyl group at the 4-position significantly influences the reactivity and regiochemistry of the pyridine ring. It is an activating group and directs electrophilic substitution to the ortho (3 and 5) and para (not available) positions. This directing effect can be exploited for the regioselective introduction of functional groups at the desired 3 and 5 positions. The timing of the introduction of the methyl group is a key strategic decision. It can be present in the starting material, such as 4-picoline (4-methylpyridine), or it can be introduced at a later stage of the synthesis. wikipedia.org The presence of the methyl group can also sterically hinder certain reactions, a factor that must be considered in the synthetic design.

Precursor Synthesis and Derivatization Routes

Several synthetic pathways have been explored for the preparation of 4-Methylpyridine-3,5-diamine, primarily revolving around the functionalization of pre-existing 4-methylpyridine (B42270) derivatives.

Approaches via Nitration and Subsequent Reduction (e.g., from 4-methylpyridine derivatives)

A prevalent strategy for the synthesis of aromatic diamines involves the dinitration of an aromatic precursor followed by the reduction of the nitro groups. In the context of this compound, this pathway would commence with 4-methylpyridine (4-picoline).

The direct dinitration of 4-methylpyridine at the 3 and 5 positions is challenging due to the deactivating effect of the pyridine nitrogen. However, the methyl group at the 4-position directs electrophilic attack to these positions. The reaction typically requires harsh conditions, such as the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid. The initial product, 3,5-dinitro-4-methylpyridine, can then be reduced to the target diamine.

A variety of reducing agents can be employed for the conversion of the dinitro compound to the diamine. Common methods include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are also effective. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. A patent describes the reduction of 3-nitro-4-methylpyridine to 3-amino-4-methylpyridine (B17607) using Pd/C catalyst, a method that can be extended to the reduction of the dinitro analogue. google.com

Reactant Reagents and Conditions Product Yield Reference
4-Methylpyridine1. HNO3, H2SO4 2. Reducing agent (e.g., Pd/C, H2 or SnCl2, HCl)This compoundNot specified google.com
3-Nitro-4-methylpyridinePd/C, H23-Amino-4-methylpyridineHigh google.com

Halogenation-Amination Pathways (e.g., from 3,5-dihalogenated 4-methylpyridines)

An alternative route to this compound involves the synthesis of a 3,5-dihalogenated 4-methylpyridine intermediate, followed by nucleophilic aromatic substitution with an amino source. This pathway offers a different regiochemical control strategy compared to the nitration-reduction route.

The synthesis of the 3,5-dihalo-4-methylpyridine precursor can be achieved through various halogenation methods. The subsequent double amination reaction typically requires a nitrogen nucleophile, such as ammonia (B1221849) or an amine derivative, often in the presence of a catalyst and under elevated temperatures and pressures. Copper-catalyzed amination reactions (Buchwald-Hartwig amination) are particularly effective for the formation of C-N bonds with aryl halides.

A patent describes a process for the preparation of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine (B15001) using aqueous ammonia and a copper sulfate (B86663) catalyst in an autoclave at elevated temperatures. google.com This methodology could potentially be adapted for the diamination of a 3,5-dihalo-4-methylpyridine.

Reactant Reagents and Conditions Product Yield Reference
3-Bromo-4-methylpyridineConcentrated ammonia water, Copper sulfate, 180°C3-Amino-4-methylpyridine90% google.com
3-Chloro-4-methylpyridineMethanol, Ammonia (5 atm), Copper sulfate, 180°C3-Amino-4-methylpyridine73% google.com

Multi-Component Reactions for Pyridine Ring Construction (e.g., Hantzsch-type syntheses)

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings. The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to produce precursors for this compound. acs.orgorganic-chemistry.orgwikipedia.org

In a modified Hantzsch synthesis, it is conceivable to construct a dihydropyridine (B1217469) ring with the desired substitution pattern, which can then be aromatized and further functionalized to yield the target diamine. For instance, a reaction between an aldehyde, a β-ketoester, and an enamine could be designed to incorporate the methyl group at the 4-position and precursors to the amino groups at the 3 and 5 positions. The initial dihydropyridine product can be oxidized to the corresponding pyridine derivative. acs.orgwikipedia.org Subsequent chemical transformations would then be required to convert the precursor functionalities into amino groups. While the direct synthesis of this compound via a Hantzsch-type reaction has not been explicitly reported, the versatility of this MCR makes it a promising avenue for exploration in synthetic route optimization. nih.govresearchgate.net

Reaction Type Starting Materials Key Intermediates Potential Product Reference
Hantzsch Pyridine SynthesisAldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium (B1175870) acetateDihydropyridineSubstituted Pyridine acs.orgorganic-chemistry.orgwikipedia.org

Advanced Catalytic Systems in this compound Synthesis

The synthesis of this compound benefits significantly from advanced catalytic systems that offer high efficiency, selectivity, and functional group tolerance. These modern methods provide substantial improvements over classical synthetic routes, which often require harsh conditions and result in lower yields. Key advancements include palladium-catalyzed aminations, the use of metal-oxide catalysts for functionalizing the pyridine ring, and heterogeneous catalysis for crucial hydrogenation steps.

Palladium-Catalyzed Amination Strategies (e.g., Buchwald-Hartwig amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone in the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides, making it a highly relevant strategy for the synthesis of this compound from halogenated precursors. wikipedia.orgchemeurope.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. chemeurope.com

The synthesis of this compound via this method would likely start from a dihalogenated precursor, such as 3,5-dichloro-4-methylpyridine (B9390) or 3,5-dibromo-4-methylpyridine. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. chemeurope.comnih.gov This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. nih.gov

The choice of ligand is critical for the reaction's success. Early systems used monodentate phosphine ligands like P(o-tolyl)₃. nih.gov However, the development of sterically hindered and electron-rich phosphine ligands, such as bidentate ligands (e.g., BINAP, Xantphos) and ferrocenyl-based ligands (e.g., Josiphos), has greatly expanded the reaction's scope and efficiency, allowing for the use of less reactive aryl chlorides and enabling reactions under milder conditions. wikipedia.orgnih.govdntb.gov.ua

For the double amination required to produce this compound, careful optimization of the catalyst system, base, and reaction conditions is necessary to achieve high yields and selectivity.

Table 1: Hypothetical Comparison of Catalyst Systems for Buchwald-Hartwig Diamination

Catalyst Precursor Ligand Base Solvent Temp (°C) Yield (%)
Pd₂(dba)₃ XPhos NaOtBu Toluene 100 92
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 110 85

This table presents hypothetical data for illustrative purposes.

Metal-Oxide Catalysis in Pyridine Functionalization

Metal-oxide catalysis offers a versatile platform for the functionalization of pyridine rings. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. nih.gov Metal oxides can facilitate various transformations, including amination, by activating the pyridine ring or the aminating agent. While direct C-H amination is a developing field, a more established route involves the functionalization of pyridine N-oxides. researchgate.netresearchgate.net

The synthesis can proceed by first oxidizing 4-methylpyridine to 4-methylpyridine N-oxide. The N-oxide functionality activates the C2 and C6 positions for nucleophilic attack. researchgate.net Subsequent reactions, potentially involving nitration followed by reduction, or direct amination strategies, can introduce the amino groups.

Alternatively, metal-oxide catalysts are employed in the synthesis of pyridine derivatives from simpler acyclic precursors. For instance, the reaction of aldehydes and ammonia over an oxide catalyst can yield substituted pyridines. wikipedia.org While not a direct route to this compound, this highlights the role of metal oxides in constructing the core pyridine structure itself. The functionalization of pyridine C-H bonds is an area of active research, with transition-metal catalysis showing promise for direct introduction of functional groups. nih.gov

Heterogeneous Catalysis for Hydrogenation Steps

A common and highly effective strategy for introducing amino groups onto an aromatic ring is through the reduction of nitro groups. In this context, the synthesis of this compound could commence with the dinitration of 4-methylpyridine to yield 4-methyl-3,5-dinitropyridine (B1601906). The subsequent hydrogenation of the two nitro groups to diamines is a critical step where heterogeneous catalysis excels.

Heterogeneous catalysts, such as palladium, platinum, or nickel supported on carbon (Pd/C, Pt/C, Ni/C), are widely used for this transformation due to their high efficiency, ease of separation from the reaction mixture, and recyclability. researchgate.netrsc.org The hydrogenation is typically carried out under a hydrogen gas atmosphere, with the catalyst facilitating the reduction of the nitro groups (-NO₂) to amino groups (-NH₂). rsc.org

The reaction is often structure-sensitive, meaning the catalytic activity and selectivity can depend on the size and shape of the metal nanoparticles on the support. acs.org For instance, studies on the hydrogenation of 2,6-diamino-3,5-dinitropyridine have shown that the turnover frequencies are strongly dependent on the Pd particle size. acs.org Achieving complete and selective reduction of both nitro groups without affecting the pyridine ring requires careful control of reaction parameters such as temperature, pressure, solvent, and catalyst choice. researchgate.net

Table 2: Typical Heterogeneous Catalysts for Nitro Group Reduction

Catalyst Support Solvent Pressure (bar) Temperature (°C)
Palladium Carbon (10% w/w) Ethanol 5-10 25-50
Platinum(IV) oxide None (Adams' cat.) Acetic Acid 3-5 25

Green Chemistry Principles in Synthetic Development

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. rsc.orgnih.gov This involves designing reactions that maximize the incorporation of starting materials into the final product, minimize waste, and utilize safer chemicals and reaction conditions. acs.orgmdpi.com

Solvent-Free and Mild Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvent use. nih.gov Solvents contribute significantly to the environmental impact of a chemical process, accounting for a large portion of the total mass and energy consumption, and often posing toxicity and disposal challenges. semanticscholar.org

Solvent-free reaction conditions, where the reaction is conducted in the absence of a solvent or using one of the reactants as the solvent, can lead to significant environmental benefits. chim.it These conditions can also enhance reaction rates, improve selectivity, and simplify product purification. semanticscholar.org Microwave-assisted organic synthesis is one technique that often allows for solvent-free conditions and dramatically reduced reaction times. chim.it

Employing mild reaction conditions (ambient temperature and pressure) is another critical aspect. This reduces energy consumption and minimizes the risk of side reactions, leading to higher product purity and less waste. mdpi.com The development of highly active catalysts, such as those used in modern Buchwald-Hartwig aminations, allows reactions to proceed efficiently under much milder conditions than traditional methods. nih.gov

Atom Economy and Reaction Efficiency Analysis

Atom economy, a concept developed by Barry Trost, is a fundamental metric for evaluating the efficiency of a chemical reaction from a green chemistry perspective. acs.org It measures the proportion of reactant atoms that are incorporated into the desired product, rather than ending up in byproducts or waste.

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste than substitution or elimination reactions, which produce stoichiometric byproducts. acs.org

For the synthesis of this compound, a reaction pathway involving the hydrogenation of 4-methyl-3,5-dinitropyridine demonstrates excellent atom economy.

Reaction: C₆H₅N₃O₄ + 6 H₂ → C₆H₉N₃ + 4 H₂O

Table 3: Atom Economy Calculation for the Hydrogenation of 4-methyl-3,5-dinitropyridine

Compound Formula Molecular Weight ( g/mol ) Role
4-methyl-3,5-dinitropyridine C₆H₅N₃O₄ 183.12 Reactant
Hydrogen H₂ 2.02 Reactant
Total Reactants 195.24
This compound C₆H₉N₃ 123.16 Product
Water H₂O 18.02 Byproduct

| Atom Economy | | 63.08% | |

Calculation: (123.16 / (183.12 + 6 * 2.02)) * 100 = 63.08%

While this hydrogenation has good atom economy, the only byproduct being water, a Buchwald-Hartwig amination of a dihalo-pyridine would have a lower atom economy due to the generation of stoichiometric salt byproducts from the base and the displaced halides. A thorough analysis of reaction efficiency also considers factors like chemical yield, energy consumption, and the environmental impact of all materials used in the process. researchgate.net

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," no publicly available experimental data for its Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FT-IR) spectroscopy could be located.

Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC), solid-state NMR, and FT-IR spectra for "this compound" and its synonyms, such as "3,5-diamino-4-methylpyridine" and "4-methyl-3,5-pyridinediamine," did not yield any specific results. While information on related compounds like 4-methylpyridine and other diamino-methyl-pyridine isomers is accessible, the specific data for the 3,5-diamine isomer remains elusive in the searched scientific databases and literature.

Consequently, the advanced spectroscopic and structural characterization of this compound, as outlined in the requested article structure, cannot be provided at this time. The absence of this foundational data prevents a detailed analysis and interpretation of its spectral properties.

Advanced Spectroscopic and Structural Characterization of 4 Methylpyridine 3,5 Diamine

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" of its structure. When applied to aromatic amines like aminopyridines, the Raman spectrum reveals characteristic vibrations of the pyridine (B92270) ring and the amino and methyl functional groups.

For instance, studies on 4-aminopyridine (B3432731) have identified key Raman bands corresponding to specific molecular vibrations. acs.orgnih.gov The spectrum is typically characterized by strong bands associated with the pyridine ring breathing modes and C-H bending. The amino group also gives rise to distinct stretching, scissoring, and wagging vibrations. In a molecule such as 4-Methylpyridine-3,5-diamine, one would expect to observe:

Pyridine Ring Vibrations: These include ring stretching modes, in-plane and out-of-plane bending modes.

Amino Group (NH₂) Vibrations: Symmetric and asymmetric stretching vibrations, scissoring (in-plane bending), wagging (out-of-plane bending), and twisting modes.

Methyl Group (CH₃) Vibrations: Symmetric and asymmetric stretching and bending modes.

C-N Stretching Vibrations: Vibrations associated with the bond between the amino groups and the pyridine ring.

The positions and intensities of these bands are sensitive to the chemical environment and substitution pattern on the pyridine ring.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
NH₂ Asymmetric Stretch3400 - 3500
NH₂ Symmetric Stretch3300 - 3400
C-H Aromatic Stretch3000 - 3100
CH₃ Asymmetric/Symmetric Stretch2900 - 3000
NH₂ Scissoring1600 - 1650
Pyridine Ring Stretching1400 - 1600
C-N Stretching1250 - 1350

Correlation of Experimental and Calculated Vibrational Frequencies

To gain a deeper understanding of the vibrational spectrum, experimental Raman data is often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). This approach allows for the precise assignment of observed vibrational modes to specific atomic motions within the molecule.

In a typical study, the geometry of the molecule is first optimized using a suitable level of theory and basis set. Then, the vibrational frequencies and Raman intensities are calculated. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with the experimental values.

For 2-aminopyridine (B139424), DFT calculations have been shown to successfully predict the vibrational wavenumbers. For example, the NH₂ stretching modes are calculated to be in the region of 3489-3611 cm⁻¹, which aligns well with the experimental observations. Similarly, the NH₂ scissoring vibration is calculated around 1611 cm⁻¹, corresponding to the experimental bands at 1617 cm⁻¹ (IR) and 1628 cm⁻¹ (Raman). Such a correlative study for this compound would provide a robust assignment of its vibrational spectrum.

CompoundVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
2-AminopyridineNH₂ Asymmetric Stretch3442 (IR)3611 (DFT)
2-AminopyridineNH₂ Symmetric Stretch3300 (IR)3489 (DFT)
2-AminopyridineNH₂ Scissoring1628 (Raman)1611 (DFT)
2-AminopyridineC-N Stretch1328 (IR/Raman)1315 (DFT)

Electronic Absorption and Luminescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of aminopyridines is characterized by π → π* transitions within the aromatic ring. The position and intensity of the absorption bands are influenced by the nature and position of substituents.

For example, 2-aminopyridine in ether solution exhibits a broad absorption band around 3350 mm⁻¹ (approximately 298 nm). sci-hub.se The introduction of amino and methyl groups, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of these substituents, which extends the π-conjugation. The absorption spectra of various aminopyridines have been reported, showing absorption maxima generally in the UV region. sci-hub.senist.govnist.gov

CompoundSolventλmax (nm)
2-AminopyridineEther~298
3-AminopyridineDioxane-WaterNot specified
2-(Dimethylamino)-pyridineEther~298

Many aminopyridine derivatives exhibit fluorescence, making them interesting for applications in materials science and as biological probes. nih.gov The emission properties, including the emission wavelength (λem) and quantum yield (Φ), are highly dependent on the molecular structure and the solvent environment.

Studies on multisubstituted aminopyridines have shown that they can be efficient emitters. For instance, various 2-amino-6-phenylpyridine-3,4-dicarboxylates display emission maxima in the range of 480-485 nm with quantum yields as high as 0.44. nih.gov The photophysical properties of this compound would be influenced by the interplay between the electron-donating amino and methyl groups and the pyridine ring, potentially leading to interesting emission characteristics.

Compoundλex (nm)λem (nm)Quantum Yield (Φ)
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.34
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.44
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.31

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For a compound like this compound (C₆H₉N₃), the expected monoisotopic mass of the molecular ion [M+H]⁺ would be calculated with high precision. In studies of other aminopyridine derivatives, HRMS (ESI+) has been used to confirm their elemental composition. For example, the calculated m/z for the [M+H]⁺ ion of diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate (C₂₁H₂₇N₂O₄) is 371.1971, which was found to be in excellent agreement with the experimental value of 371.1959. nih.gov This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.commdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

CompoundCrystal SystemSpace GroupKey Features
2-Aminopyridine Barium ChlorideOrthorhombicP2₁2₁2₁Provides unit cell parameters and confirms noncentrosymmetric nature. imanagerpublications.com
4-Aminopyridinium (B8673708) thiocyanate–4-aminopyridineNot specifiedNot specifiedShows extensive hydrogen bonding and π–π stacking. iucr.org

Elucidation of Bond Lengths, Angles, and Dihedral Angles

A detailed analysis of the bond lengths, bond angles, and dihedral angles of this compound requires single-crystal X-ray diffraction data, which is not currently available in the public domain. Such data would provide the precise coordinates of each atom in the crystal lattice, allowing for the calculation of these fundamental geometric parameters.

Without experimental data, a table of bond lengths, angles, and dihedral angles for this compound cannot be generated.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of crystal packing and the identification of specific intermolecular interactions, such as hydrogen bonds and π-π stacking, are also contingent on the availability of crystallographic data. The arrangement of molecules in the solid state is dictated by these non-covalent interactions, which influence the material's physical properties.

While it can be hypothesized that this compound would exhibit hydrogen bonding due to the presence of amino groups and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings, a definitive and detailed description is not possible without experimental structural information.

A data table detailing the specific intermolecular interactions cannot be provided at this time.

Computational and Theoretical Investigations of 4 Methylpyridine 3,5 Diamine

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. A typical DFT study of 4-Methylpyridine-3,5-diamine would involve the following analyses:

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Conformational analysis would further explore different spatial arrangements of the amine groups and the methyl group to locate the global minimum energy conformer and other low-energy isomers. This information is fundamental for understanding the molecule's shape and steric properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

Once the optimized geometry is obtained, an analysis of the electronic structure would provide insights into the molecule's reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. Furthermore, calculations of the molecular electrostatic potential (MEP) and charge distribution (e.g., Mulliken or Natural Bond Orbital (NBO) charges) would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT can be used to predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed spectral peaks. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the C-N, N-H, C-C, and C-H bonds within the molecule.

Reactivity Indices and Local Reactivity Descriptors

To quantify the chemical reactivity, various descriptors can be calculated from the electronic structure. Global reactivity indices such as chemical potential, hardness, and electrophilicity provide a general measure of the molecule's reactivity. Local reactivity descriptors, like Fukui functions, pinpoint the specific atoms or regions within the molecule that are most likely to participate in chemical reactions by donating or accepting electrons.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics simulations are employed to study its behavior over time.

Dynamic Behavior and Solvent Interactions

MD simulations would model the motion of the atoms of this compound over a period of time, providing a view of its flexibility and conformational changes at a given temperature. By including solvent molecules (such as water) in the simulation, it is possible to study how the solvent affects the structure and dynamics of the molecule. This includes the formation and breaking of hydrogen bonds between the amine groups of this compound and the surrounding solvent molecules, which is crucial for understanding its behavior in solution.

Adsorption Mechanisms at Interfaces

No published studies were identified that specifically investigate the adsorption mechanisms of this compound at any solid-liquid, solid-gas, or liquid-liquid interfaces. Consequently, there is no available data to populate a table on parameters such as adsorption energies, preferred binding sites, or the nature of surface interactions (e.g., physisorption vs. chemisorption) for this compound.

Quantum Chemical Calculations of Molecular Properties

There is a lack of publicly available research detailing the electrostatic potential (ESP) surface of this compound. Such a study would typically involve mapping the electrostatic potential onto the electron density surface of the molecule, identifying regions of positive (electron-poor) and negative (electron-rich) potential. This information is crucial for understanding intermolecular interactions. Without these calculations, a data table specifying the values of ESP maxima and minima (V_S,max and V_S,min) and their locations on the molecular surface cannot be generated.

A thorough search did not yield any crystallographic or computational studies focused on the non-covalent interactions and hydrogen bonding networks of this compound. Analysis in this area would typically identify and characterize hydrogen bond donors and acceptors within the molecule, and describe the resulting supramolecular structures. Information regarding bond distances, angles, and interaction energies for hydrogen bonds (e.g., N-H···N, N-H···O) or other non-covalent interactions (e.g., π-stacking, van der Waals forces) is therefore not available. As a result, a detailed data table of these interactions cannot be compiled.

Reactivity and Organic Transformations of 4 Methylpyridine 3,5 Diamine

Amine Group Reactivity

The lone pair of electrons on the nitrogen atoms of the 3- and 5-amino groups makes them primary sites for nucleophilic attack on a variety of electrophilic species. These reactions are characteristic of primary aromatic amines.

Nucleophilic Substitution Reactions with Electrophiles

The amino groups of 4-Methylpyridine-3,5-diamine readily react as nucleophiles. They can attack electron-deficient centers, leading to the formation of new nitrogen-carbon, nitrogen-sulfur, or other nitrogen-element bonds. The reactivity can be modulated by the reaction conditions and the nature of the electrophile, with the potential for mono- or di-substitution at the 3- and 5-positions.

Acylation and Alkylation Reactions

Acylation and alkylation are fundamental transformations of the amino groups in this compound, serving as common methods for synthesizing a wide array of derivatives.

Acylation: The amino groups can be acylated by reacting with acylating agents like acid chlorides, anhydrides, or esters. These reactions typically proceed readily to form the corresponding amides. Depending on the stoichiometry and the reactivity of the acylating agent, either mono- or di-acylated products can be obtained. Studies on the closely related 3,4-diaminopyridine (B372788) have shown that regioselective acylation can be achieved by carefully choosing the reagent. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can selectively protect one amino group, which can be a crucial step in a multi-step synthesis. acs.orgacs.org This principle suggests that selective acylation of this compound may also be possible, although the electronic similarity of the 3- and 5-amino groups presents a challenge for regioselectivity. The protection of both amino groups in 3,5-diaminopyridine as a di-Boc derivative has been demonstrated, indicating that di-acylation is a feasible pathway. nih.gov

Table 1: Representative Acylation Reactions Data based on analogous reactions of diaminopyridines.

Acylating AgentReaction TypePotential Product(s)
Acetyl ChlorideAcetylationN,N'-(4-methylpyridine-3,5-diyl)diacetamide
Acetic AnhydrideAcetylationN,N'-(4-methylpyridine-3,5-diyl)diacetamide
Di-tert-butyl dicarbonateBoc-protectionDi-tert-butyl (4-methylpyridine-3,5-diyl)dicarbamate
Benzoyl ChlorideBenzoylationN,N'-(4-methylpyridine-3,5-diyl)dibenzamide

Alkylation: The amino groups can also undergo alkylation with alkyl halides or other alkylating agents. These reactions can lead to a mixture of products, including mono- and di-alkylated species at each nitrogen atom. Over-alkylation to form quaternary ammonium (B1175870) salts is also a possibility, particularly under forcing conditions. Selective N-methylation of the analogous 3,4-diaminopyridine has been reported, suggesting that controlled mono-alkylation of this compound could be achievable under specific conditions.

Diazotization and Subsequent Transformations

In the presence of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid), the primary aromatic amino groups of this compound can be converted into diazonium salts. byjus.com This process, known as diazotization, can potentially occur at both the 3- and 5-positions to form a bis-diazonium salt.

Pyridine (B92270) diazonium ions are known to be highly reactive and often unstable, readily undergoing hydrolysis to the corresponding hydroxy-compounds (pyridones). rsc.org However, these reactive intermediates are exceptionally useful in synthesis, as the diazonio group (-N₂⁺) is an excellent leaving group and can be displaced by a wide range of nucleophiles in what are broadly known as Sandmeyer-type reactions. organic-chemistry.org This allows for the introduction of functionalities that are difficult to install by other means. For example, diazotization of an aminopyridine derivative followed by treatment with copper(I) chloride can yield the corresponding chloro-pyridine. mdpi.com

Table 2: Potential Transformations via Diazonium Salts

Reagent(s)Reaction NameResulting Functional Group
H₂O, ΔHydrolysisHydroxyl (-OH)
CuCl / HClSandmeyer ReactionChloro (-Cl)
CuBr / HBrSandmeyer ReactionBromo (-Br)
CuCN / KCNSandmeyer ReactionCyano (-CN)
HBF₄, ΔSchiemann ReactionFluoro (-F)
KIIodinationIodo (-I)

Pyridine Ring Reactivity

The reactivity of the pyridine ring itself is profoundly influenced by its substituents. While the pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack, the substituents on this compound reverse this characteristic.

Electrophilic Aromatic Substitution Preferences

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is difficult and, when forced, occurs primarily at the 3-position. wikipedia.orgyoutube.com However, the this compound ring is highly activated towards EAS due to the powerful electron-donating resonance effects of the two amino groups and the inductive/hyperconjugative effect of the methyl group.

The directing effects of these substituents determine the position of substitution:

The amino group at C-3 is an ortho, para-director, activating positions C-2 and C-4.

The amino group at C-5 is an ortho, para-director, activating positions C-4 and C-6.

The methyl group at C-4 is an ortho, para-director, activating positions C-3 and C-5.

Considering that positions C-3, C-4, and C-5 are already substituted, the cumulative effect is a very strong activation of the C-2 and C-6 positions . Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur selectively at these two equivalent positions. Under acidic conditions typical for many EAS reactions, the pyridine nitrogen will be protonated, which strongly deactivates the ring; however, the powerful activating nature of the two amino groups can often overcome this deactivation.

Nucleophilic Aromatic Substitution at the Pyridine Ring

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups and a good leaving group (like a halide) at the 2-, 4-, or 6-position. stackexchange.comyoutube.com The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the ring nitrogen. stackexchange.com

In the case of this compound, the pyridine ring is rendered extremely electron-rich by the two strongly electron-donating amino groups. These groups strongly deactivate the ring towards attack by nucleophiles. Furthermore, the molecule lacks an intrinsic leaving group at an activated position (C-2, C-6). Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. Such a reaction would only become plausible if a leaving group were present at the C-2 or C-6 position and the activating amino groups were masked or removed.

C-H Functionalization Studies

Direct C-H functionalization is a powerful tool for molecular synthesis, aiming to form new bonds by direct transformation of existing carbon-hydrogen bonds. nih.govrsc.org The functionalization of nitrogen-containing heterocycles like pyridine presents unique challenges due to the electron-deficient nature of the pyridine ring and the tendency of the nitrogen atom to coordinate with metal catalysts. researchgate.net Traditional C-H functionalization strategies on unsubstituted pyridine often favor reactions at the C2 or C4 positions due to their electronic properties. researchgate.net

In the case of this compound, the presence of two strong electron-donating amino groups at the C3 and C5 positions significantly alters the electronic landscape of the pyridine ring. These groups increase the electron density of the aromatic system, which is expected to activate the C2 and C6 positions toward electrophilic substitution and potentially facilitate certain types of metal-catalyzed C-H activation. However, these same amino groups can act as chelating ligands, which may lead to catalyst inhibition or direct the reaction to specific sites.

While extensive C-H functionalization studies specifically targeting this compound are not widely documented in the literature, the principles of pyridine chemistry suggest that this substrate could be a candidate for directed C-H activation. Research on other aminopyridines has shown that amino groups can direct ortho-C-H functionalization. For this compound, this could pave the way for regioselective introduction of aryl, alkyl, or other functional groups at the C2 and C6 positions, providing a direct route to more complex derivatives.

Cyclization Reactions for Fused Heterocycle Synthesis

The diamino substitution pattern of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are core structures in many pharmacologically active compounds.

Formation of Imidazo- and Benzimidazo-pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridines is a common transformation for pyridine diamines. Typically, this reaction requires adjacent amino groups (ortho-diamines). While this compound does not possess vicinal amines, its structure allows for the potential formation of other fused imidazole (B134444) systems. For instance, reaction with two equivalents of an aldehyde or carboxylic acid derivative could lead to the formation of a doubly fused or bridged di-imidazo-pyridine system after a subsequent cyclization and oxidation sequence.

A more direct pathway involves the reaction of a diaminopyridine with a suitable one-carbon synthon. The reaction of ortho-diaminopyridines with aldehydes, followed by an oxidative cyclization, is a standard method to produce the fused imidazole ring.

Table 1: Proposed Cyclization Reactions for Imidazo-Pyridine Synthesis

Reagent Expected Product Type Reaction Conditions Example
Formic Acid Fused Imidazole Ring Reflux
Aldehyde (R-CHO) 2-Substituted Imidazo-Pyridine Oxidizing agent (e.g., air, nitrobenzene)

Pyridinone and Pyrimidine Ring Annulation

The construction of additional fused rings, such as pyridinone or pyrimidine, onto the this compound core opens avenues to diverse and complex heterocyclic scaffolds. These annulation reactions typically involve the reaction of the diamine with bifunctional reagents capable of forming a six-membered ring.

For example, reaction with β-ketoesters can lead to the formation of a pyridopyrimidinone ring system through a condensation-cyclization sequence. Similarly, α,β-unsaturated carbonyl compounds can be employed to build a fused, partially saturated pyridinone ring. The synthesis of fused pyrimidines can be achieved by reacting the diamine with 1,3-dielectrophiles or their equivalents. nih.govresearchgate.netnih.gov

Table 2: Reagents for Pyridinone and Pyrimidine Ring Annulation

Reagent Class Specific Example Expected Fused Ring
β-Ketoester Ethyl acetoacetate Pyridopyrimidinone
Malonic Acid Derivative Diethyl malonate Dihydroxy-pyridopyrimidine
α,β-Unsaturated Ketone Methyl vinyl ketone Tetrahydropyridopyridinone

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For this compound, these reactions would typically be performed on a halogenated derivative to enable the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki, Heck, and Sonogashira Coupling with Halogenated Derivatives

To utilize cross-coupling strategies, this compound must first be halogenated. Based on the chemistry of other electron-rich aminopyridines, selective halogenation (e.g., chlorination or bromination) is anticipated to occur at the activated C2 and/or C6 positions, ortho to the amino groups. google.com These resulting halo-derivatives serve as key precursors for a variety of coupling reactions.

Suzuki Coupling: The reaction of a halogenated this compound derivative with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base would yield the corresponding arylated or vinylated product.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling of the halo-derivative with an alkene to introduce a vinyl substituent onto the pyridine core.

Sonogashira Coupling: The coupling of the halo-derivative with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, provides a direct route to alkynylated this compound derivatives.

Table 3: Potential Cross-Coupling Reactions of 2-Halo-4-methylpyridine-3,5-diamine

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki Arylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 2-Aryl-4-methylpyridine-3,5-diamine
Heck Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 2-Styrenyl-4-methylpyridine-3,5-diamine

C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig type)

C-N cross-coupling reactions provide a powerful method for forming aryl-amine bonds. This can be approached in two ways with this compound.

First, the halogenated derivatives discussed above can undergo Buchwald-Hartwig amination with a wide range of primary or secondary amines. This would attach a new amino substituent at the C2 or C6 position, leading to polyaminopyridine structures.

Second, the amino groups of this compound itself can act as the nucleophilic component in coupling reactions with aryl or heteroaryl halides. Depending on the stoichiometry and reaction conditions, this could allow for selective mono- or di-arylation of the starting diamine. Careful control of the reaction is necessary to manage selectivity between the two amine groups and prevent multiple arylations if only mono-substitution is desired.

Table 4: C-N Cross-Coupling Strategies

Amine Source Halide Source Catalyst System (Example) Product Description
2-Halo-4-methylpyridine-3,5-diamine Aniline Pd₂(dba)₃, BINAP, NaOt-Bu 2-(Phenylamino)-4-methylpyridine-3,5-diamine
This compound Bromobenzene Pd(OAc)₂, XPhos, K₃PO₄ 3-Amino-5-(phenylamino)-4-methylpyridine (mono-arylation)

Coordination Chemistry of 4 Methylpyridine 3,5 Diamine

Ligand Design and Coordination Modes of Diaminopyridines

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. Diaminopyridines, such as 4-Methylpyridine-3,5-diamine, are particularly versatile due to the presence of multiple potential coordination sites: the pyridine (B92270) ring nitrogen and the two exocyclic amino groups.

The coordination of this compound to a metal center can occur through several pathways, defined by the number of donor atoms from the ligand that bind to one or more metal ions.

Monodentate Coordination: In the simplest mode, the ligand binds to a single metal center through one donor atom. For pyridine-based ligands, the ring nitrogen is typically the most basic and sterically accessible site, making it the preferred donor for monodentate coordination. wikipedia.org The amino groups can also coordinate in a monodentate fashion, although this is less common.

Bidentate Coordination: The ligand can bind to a single metal center through two donor atoms simultaneously, forming a chelate ring. With this compound, this could potentially involve the pyridine nitrogen and one of the adjacent amino groups. The formation of stable five- or six-membered chelate rings is a strong driving force in coordination chemistry. wikipedia.org Bidentate coordination significantly enhances the stability of the metal complex compared to monodentate coordination, an effect known as the chelate effect.

Bridging Coordination: This ligand can also act as a bridge, connecting two or more metal centers. This is a common pathway for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com Bridging can occur in several ways:

The pyridine nitrogen binds to one metal center while one or both amino groups bind to another.

The two amino groups bind to different metal centers.

The ligand coordinates to one metal in a chelating bidentate fashion (e.g., through the pyridine N and one amino N) and to another metal via the second amino group.

This versatility allows this compound to form discrete mononuclear or polynuclear complexes as well as extended one-, two-, or three-dimensional polymeric structures. mdpi.comresearchgate.net

The electronic and steric properties of the substituents on the pyridine ring play a crucial role in determining the ligand's coordination behavior.

Diamine Groups (-NH2): The two amino groups at the 3 and 5 positions are strong σ-donors. Their presence increases the electron density on the pyridine ring, enhancing the basicity of the ring nitrogen and making it a stronger Lewis base. wikipedia.org These amino groups also serve as potential secondary coordination sites and are pivotal in forming hydrogen bonds, which can stabilize the crystal packing of the resulting complexes and direct the formation of supramolecular assemblies. researchgate.net

Methyl Group (-CH3): The methyl group at the 4-position is an electron-donating group through an inductive effect. This further increases the electron density of the pyridine ring, reinforcing the donor strength of the pyridine nitrogen. Sterically, the methyl group is relatively small and its position is meta to the amino groups and para to the ring nitrogen, meaning it generally does not impose significant steric hindrance that would impede coordination at the primary nitrogen site.

The combination of these substituents makes this compound an electron-rich ligand with multiple, accessible donor sites, predisposing it to form stable complexes and intricate supramolecular networks.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting products are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, FTIR and UV-Vis spectroscopy, and elemental analysis.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and properties. While specific studies on this compound are not extensively detailed in the provided search results, the behavior of similar pyridine and diamine ligands allows for informed predictions. nih.govnih.govresearchgate.net

Complexes with these metals are expected to exhibit various coordination geometries. For instance, Cu(II) and Ni(II) can form square planar or octahedral complexes, while Zn(II) typically favors tetrahedral geometry. nih.gov Ag(I) often forms linear complexes but can also adopt higher coordination numbers. researchgate.net The synthesis usually involves mixing stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol, methanol, or acetonitrile, sometimes with gentle heating to facilitate the reaction. nih.govut.ac.ir

Metal IonExpected GeometryPotential Coordination ModeCharacterization Methods
Cu(II)Square Planar, OctahedralMonodentate, Bidentate (Chelating), BridgingX-ray Diffraction, UV-Vis, FTIR, Magnetic Susceptibility
Ag(I)Linear, Trigonal Planar, TetrahedralMonodentate, BridgingX-ray Diffraction, NMR, FTIR
Cr(0)OctahedralMonodentateX-ray Diffraction, IR, NMR
Fe(II)Octahedral, TetrahedralBidentate (Chelating), BridgingX-ray Diffraction, Mössbauer Spectroscopy, Magnetic Susceptibility
Co(II)Octahedral, TetrahedralMonodentate, Bidentate (Chelating), BridgingX-ray Diffraction, UV-Vis, Magnetic Susceptibility
Ni(II)Octahedral, Square Planar, TetrahedralBidentate (Chelating), BridgingX-ray Diffraction, UV-Vis, Magnetic Susceptibility
Pd(II)Square PlanarMonodentate, Bidentate (Chelating)X-ray Diffraction, NMR, IR
Zn(II)TetrahedralMonodentate, Bidentate (Chelating), BridgingX-ray Diffraction, NMR, FTIR

Main group metals (s-block and p-block elements) also form coordination compounds, although their chemistry is often less dominated by d-orbital interactions. Ligands like this compound can coordinate to main group metal ions such as Mg(II), Ca(II), Sn(II), or Pb(II). chemrxiv.org The coordination is primarily driven by electrostatic interactions between the metal cation (a hard Lewis acid) and the nitrogen donor atoms (hard Lewis bases). These complexes are often used in catalysis and as precursors for materials synthesis. For example, magnesium complexes with nitrogen-based ligands have been explored for their structural diversity, forming monomeric, dimeric, or polymeric structures depending on the steric bulk of the ligand. researchgate.netresearchgate.net

The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of coordination polymers through self-assembly. wikipedia.org In this process, the ligand and metal ions spontaneously organize into ordered, extended networks. The final structure is influenced by the coordination geometry of the metal ion, the binding modes of the ligand, and the presence of counter-anions and solvent molecules.

Furthermore, the uncoordinated amino groups or even N-H bonds of coordinated amino groups can participate in extensive hydrogen bonding. researchgate.net These non-covalent interactions are crucial in assembling the initial metal-ligand complexes into higher-order supramolecular structures. researchgate.netacs.org This can lead to the formation of sheets, pillars, or intricate 3D networks where individual coordination chains or discrete complexes are held together by a web of hydrogen bonds, creating robust and functional materials.

Advanced Analytical Techniques for Metal-Ligand Complexes

The characterization of metal-ligand complexes is fundamental to understanding their structure, bonding, and stability. A suite of advanced analytical techniques is typically employed for this purpose.

X-ray Crystallography for Complex Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a coordination complex. This technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions within the crystal lattice. For a ligand like this compound, X-ray crystallography would reveal how the ligand coordinates to the metal center—whether it acts as a monodentate, bidentate, or bridging ligand—and would elucidate the specific roles of the pyridine nitrogen and the two amino groups in coordination. The resulting structural data are invaluable for understanding the steric and electronic properties of the ligand in a complexed state.

Spectroscopic Signatures of Coordination (e.g., FT-IR, UV-Vis, NMR shifts)

Spectroscopic methods offer critical insights into the formation and nature of metal-ligand bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of this compound to a metal ion would be expected to cause noticeable shifts in the vibrational frequencies of its functional groups. Specifically, the C=N stretching vibration of the pyridine ring and the N-H stretching and bending vibrations of the amino groups would likely shift to different wavenumbers upon complexation. These shifts provide direct evidence of bond formation between the ligand and the metal.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand would be altered upon coordination. New absorption bands, often in the visible region, may appear due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. These new bands are characteristic of the resulting complex and its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying complexes in solution. The chemical shifts of the protons and carbon atoms on the ligand are sensitive to the electronic environment. Coordination to a metal center would induce significant changes in these chemical shifts, particularly for the nuclei closest to the coordination sites. This provides information about the binding mode and the electronic influence of the metal on the ligand.

Thermal Stability and Decomposition Pathways of Complexes

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of coordination complexes. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the nature of lost fragments (e.g., solvent molecules or the ligand itself). DSC measures the heat flow associated with thermal transitions, identifying melting points, phase transitions, and decomposition events. For complexes of this compound, these analyses would establish the temperature range over which the complexes are stable and provide insights into their decomposition mechanisms.

Exploration of Ligand-Metal Interaction Mechanisms

The stability and structure of a coordination complex are governed by a delicate balance of electronic and steric effects.

Advanced Applications and Future Research Directions

Role in Materials Science and Functional Materials

The diamine functionality of 4-Methylpyridine-3,5-diamine allows for its incorporation into a variety of polymeric and functional material frameworks, opening avenues for the development of materials with tailored electronic and photophysical properties.

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyimines. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of a pyridine (B92270) ring into the polymer backbone, as would be the case with this compound, can impart unique characteristics. For instance, pyridine-containing polyimides have been synthesized by reacting pyridine-bridged aromatic dianhydrides with various aromatic diamines. These polymers have demonstrated good solubility in organic solvents, excellent thermal stability with glass transition temperatures ranging from 223–256 °C, and robust mechanical properties with tensile strengths between 70.7–97.6 MPa. researchgate.net While specific studies detailing the use of this compound in polyimine synthesis are emerging, the general principles of polycondensation reactions with dianhydrides or dialdehydes would be applicable. The resulting polyimines could exhibit interesting properties for applications in films, coatings, and advanced composites.

Properties of Representative Pyridine-Containing Polyimides

Property Value Range
Glass Transition Temperature (Tg) 223–256 °C
5% Weight Loss Temperature 523–569 °C
Tensile Strength 70.7–97.6 MPa

The field of organic electronics, particularly OLEDs, relies on the design and synthesis of novel organic molecules with specific electronic and photoluminescent properties. Pyridine-containing compounds are frequently utilized as components of emissive materials, host materials, and electron-transporting layers in OLED devices due to their electron-deficient nature which facilitates electron injection and transport. Bipolar host materials based on 1,3,5-triazine (B166579) derivatives incorporating pyridine moieties have been developed for highly efficient phosphorescent OLEDs. rsc.org

Furthermore, the diamine groups on this compound provide reactive sites for the construction of more complex molecular architectures, including metal complexes with interesting luminescent properties. Transition metal complexes, particularly those of d-block elements, are known to exhibit phosphorescence, a key phenomenon for achieving high internal quantum efficiencies in OLEDs. The coordination of this compound to metal centers could lead to the formation of novel phosphorescent emitters. For example, luminescent metal-diimine complexes have been synthesized and studied for their potential as electroluminescent emitters in OLEDs. acs.org The specific synthesis and characterization of luminescent materials derived from this compound represents a promising area for future research.

The pyridine nitrogen and the amino groups of this compound offer potential binding sites for the development of chemical sensors and molecular recognition systems. The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions, while the amino groups can participate in hydrogen bonding interactions. This dual functionality makes it an attractive candidate for designing selective chemosensors. For instance, sensors based on pyridine derivatives have been successfully employed for the detection of various analytes. A sensor utilizing 4-mercaptopyridine (B10438) demonstrated sensitive electrochemical detection of mercury ions through the coordination of the pyridine nitrogen with Hg2+. mdpi.com

Molecular recognition is a key principle in supramolecular chemistry and sensor technology. Pyridine diamine compounds have been explored for their ability to form macrocyclic structures capable of selectively binding specific ions or molecules. globethesis.com While direct applications of this compound in sensing are not yet widely reported, its structure is conducive to the design of receptors for anions or cations through synthetic modifications that could lead to colorimetric or fluorescent sensors.

Catalytic Applications

The presence of both a basic pyridine nitrogen and nucleophilic amino groups suggests that this compound could function in various catalytic roles, from a simple organocatalyst to a ligand for transition metal-catalyzed reactions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. While the catalytic activity of this compound itself has not been extensively documented, related pyridine derivatives have shown catalytic utility. For example, 4-dimethylaminopyridine (B28879) (DMAP) is a well-known and widely used catalyst for acylation reactions. Regiodivergent reactions have been controlled using organocatalysts like DMAP. mdpi.com The diamine functionality in this compound could potentially engage in bifunctional catalysis, where one amino group activates a substrate while the other, or the pyridine nitrogen, interacts with another reactant or stabilizes a transition state.

The pyridine and diamine moieties of this compound make it an excellent candidate as a ligand for transition metal complexes used in homogeneous catalysis. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and have been incorporated into numerous successful catalysts. wikipedia.org The diamine groups can chelate to a metal center, forming a stable complex. Such complexes can be designed for a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

In the realm of heterogeneous catalysis, this compound could be immobilized on a solid support to create a recyclable catalyst. Metal-organic frameworks (MOFs) are a class of porous materials where organic linkers connect metal nodes. The diamine functionality would allow for the incorporation of this molecule as a linker in a MOF structure. Cobalt-exchanged MOFs have been shown to act as single-site heterogeneous catalysts for stereoselective diene polymerization. figshare.com Similarly, vanadium-based catalysts have been utilized for the oxidation of 4-methylpyridine (B42270). mdpi.com By anchoring a catalytically active metal to the this compound ligand within a solid matrix, one could develop robust and reusable catalysts for various industrial processes.

Following a comprehensive search for scientific literature, it has been determined that there is no specific, publicly available research data on "this compound" corresponding to the advanced applications and future research directions outlined in the provided structure.

Specifically, dedicated research exploring the role of this compound in the following areas could not be identified:

Theoretical Predictions for Novel Applications:In silico screening for material properties and the rational design of derivatives based on this compound for enhanced performance have not been reported in the scientific literature.

Due to the strict instruction to generate content focusing solely on this compound and to adhere strictly to the provided outline, it is not possible to generate the requested article. To do so would require presenting information on unrelated compounds or speculating on potential applications without a scientific basis, which would violate the core requirements of the request.

Therefore, the requested article on the "" of this compound cannot be generated at this time due to a lack of foundational research in these specific fields.

Emerging Methodologies and Future Outlook

The continuous evolution of synthetic chemistry is opening new avenues for the production of complex molecules like this compound. The focus is increasingly on developing methods that are not only efficient and high-yielding but also sustainable and amenable to large-scale manufacturing. In this context, flow chemistry and artificial intelligence are at the forefront of innovation.

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing for the synthesis of pyridine derivatives. beilstein-journals.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. organic-chemistry.org The application of flow chemistry to the synthesis of substituted pyridines has demonstrated significant improvements in reaction kinetics and process efficiency. beilstein-journals.org

For the synthesis of a molecule like this compound, a hypothetical flow process could involve the multi-step synthesis of substituted pyridines, where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification at each stage. nih.gov For instance, the Bohlmann-Rahtz pyridine synthesis, a known method for creating substituted pyridines, has been successfully adapted to a continuous flow process, significantly reducing reaction times and improving yields compared to batch methods. beilstein-journals.org

The table below illustrates a hypothetical comparison between batch and flow synthesis for a key step in the production of a substituted aminopyridine, highlighting the potential benefits of adopting a continuous process for the synthesis of this compound.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 6 - 12 hours15 - 30 minutes
Yield 75%>90%
Process Scalability LimitedHigh
Safety Moderate (exotherm control)High (efficient heat exchange)

This is a hypothetical data table created for illustrative purposes based on literature reports for analogous compounds.

The adoption of flow chemistry for the production of this compound would not only enhance the efficiency and scalability of its synthesis but also align with the principles of green chemistry by reducing waste and energy consumption.

Furthermore, machine learning algorithms can be employed to optimize reaction conditions for the synthesis of substituted pyridines. sci-hub.red By systematically varying parameters such as catalyst, solvent, temperature, and reactant concentrations in an automated fashion, and analyzing the outcomes, ML models can identify the optimal conditions for maximizing yield and minimizing byproducts. nih.gov This approach has been successfully applied to the optimization of amination reactions, a key step in the synthesis of many aminopyridine derivatives.

Retrosynthesis Prediction: An AI tool suggests several potential synthetic routes to the target molecule.

Route Evaluation: A chemist, possibly with AI assistance, evaluates the feasibility and practicality of the suggested routes. nih.gov

Reaction Optimization: For the chosen route, a machine learning algorithm, coupled with an automated reaction platform, systematically explores the reaction space to find the optimal conditions for each step.

The table below presents a hypothetical scenario for the optimization of a critical amination step in the synthesis of a diamino-substituted pyridine, demonstrating the power of machine learning.

ParameterInitial Conditions (Human-devised)ML-Optimized Conditions
Catalyst Loading 5 mol%2.5 mol%
Temperature 100 °C85 °C
Reaction Time 8 hours4.5 hours
Yield 65%92%

This is a hypothetical data table created for illustrative purposes based on literature reports for analogous compounds.

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